molecular formula C26H24N2O4 B4046569 5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B4046569
M. Wt: 428.5 g/mol
InChI Key: BCYMOPRIXVTDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione” is a complex organic molecule. It contains several functional groups and rings, including a butyl group, a nitrophenyl group, a tetrahydroindenoquinoline group, and two dione groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrophenyl group suggests that the compound might have significant resonance stabilization .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The nitro group could potentially be reduced to an amino group, and the dione groups could undergo various addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitrophenyl group might make the compound more polar, while the butyl group might increase its hydrophobicity .

Scientific Research Applications

Anticonvulsant Agents

One of the notable applications of derivatives similar to the compound is in the development of anticonvulsant agents. For instance, a study outlined the synthesis and evaluation of 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives for their anticonvulsant activity. These derivatives showed significant activity in models used for testing anticonvulsant effects, suggesting the potential of such compounds in developing new anticonvulsant medications (Ahmed et al., 2016).

pH Indicators

The structural class of 5H-indeno[1,2-b]quinolines has also found application as pH indicators. A study reported the synthesis of unsymmetrical dihydro-5H-indeno[1,2-b]quinolines, demonstrating their utility as new pH indicators. These compounds exhibited a significant wavelength shift and sensitivity in a specific pH range, highlighting their potential as chemosensors in various analytical applications (Shirini et al., 2013).

Corrosion Inhibitors

Another fascinating application is in the field of corrosion inhibition. A study investigated 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic conditions. These compounds showed high inhibition efficiency, with one demonstrating up to 98.30% efficiency at a specific concentration. The study underscores the potential of such compounds in protecting metals against corrosion, which is crucial for industrial applications (Verma et al., 2016).

Synthesis of Complex Molecules

The compound and its derivatives have been utilized in the synthesis of complex molecular structures. For example, research has been conducted on the synthesis of novel 7-Phenyl-10-aryl-5H-indeno[1,2-b]quinoline-9,11-dione compounds using a one-pot method. This approach is significant for the efficient synthesis of complex molecules, which could have applications in medicinal chemistry and material science (Jia, 2015).

Fluorophores for Photophysical Studies

Compounds within the 5H-indeno[1,2-b]quinoline class have been explored for their photophysical properties. A study synthesized fluorophores based on the structure for excited-state intramolecular proton transfer (ESIPT) studies. These compounds displayed dual emissions and a large Stokes shift, suggesting their use in advanced fluorescence spectroscopy and imaging applications (Padalkar & Sekar, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, the presence of the nitro group could potentially make the compound explosive under certain conditions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use as a drug, a dye, or a chemical intermediate .

Properties

IUPAC Name

5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-2-3-15-27-20-9-6-10-21(29)23(20)22(16-11-13-17(14-12-16)28(31)32)24-25(27)18-7-4-5-8-19(18)26(24)30/h4-5,7-8,11-14,22H,2-3,6,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYMOPRIXVTDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 2
5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 3
5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 4
5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 5
Reactant of Route 5
5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.